molecular formula C27H26FN3O5 B11429470 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B11429470
M. Wt: 491.5 g/mol
InChI Key: QHAQIYRRVIGREQ-UHFFFAOYSA-N
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Description

The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a combination of aromatic rings, methoxy groups, and an imidazolidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Aromatic Substituents: The aromatic rings, including the 3,4-dimethoxyphenyl and 4-fluorophenyl groups, are introduced through nucleophilic aromatic substitution reactions.

    Acylation: The final step involves the acylation of the imidazolidinone core with phenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of more saturated imidazolidinone derivatives.

    Substitution: Formation of substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and possible biological activity.

    Pharmacology: It may be studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic rings and functional groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide
  • 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide

Uniqueness

The uniqueness of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide lies in the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties compared to similar compounds with different halogen substitutions. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C27H26FN3O5

Molecular Weight

491.5 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C27H26FN3O5/c1-35-23-13-8-18(16-24(23)36-2)14-15-30-22(17-25(32)29-20-6-4-3-5-7-20)26(33)31(27(30)34)21-11-9-19(28)10-12-21/h3-13,16,22H,14-15,17H2,1-2H3,(H,29,32)

InChI Key

QHAQIYRRVIGREQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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